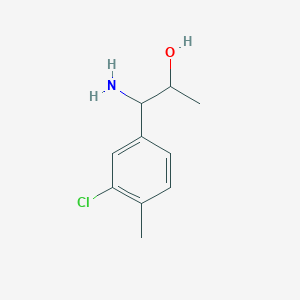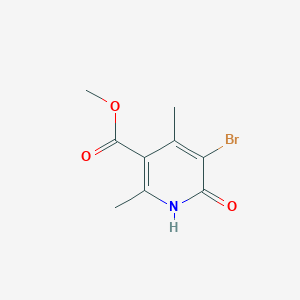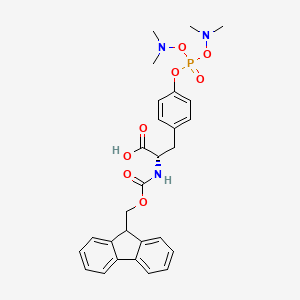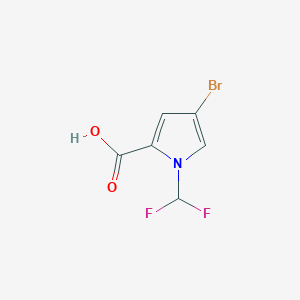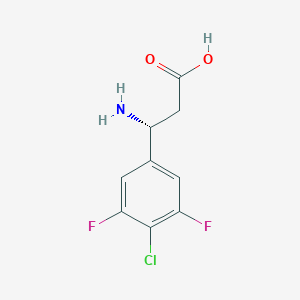![molecular formula C5H2BrClN4O B13028036 3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, while a Suzuki coupling reaction can produce a biaryl derivative.
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal chemistry: It serves as a core structure for the development of kinase inhibitors, which are potential anticancer agents.
Biological studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical biology: It is employed in the design of chemical probes for investigating biological pathways.
Material science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These properties make it a valuable scaffold for the design of selective kinase inhibitors and other bioactive molecules. Its versatility in undergoing various chemical reactions also enhances its utility in synthetic chemistry.
Properties
Molecular Formula |
C5H2BrClN4O |
|---|---|
Molecular Weight |
249.45 g/mol |
IUPAC Name |
3-bromo-6-chloro-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2BrClN4O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H2,8,9,10,11,12) |
InChI Key |
AJZPQTSZSHUXRI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



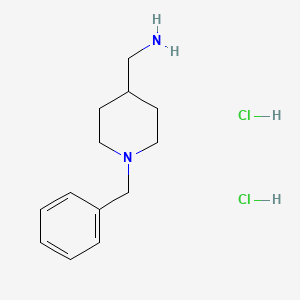

![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)

![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
